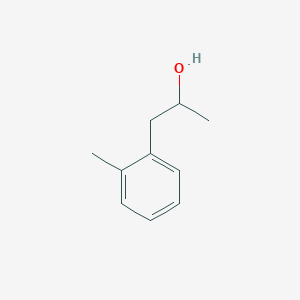
1-(2-Methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)propan-2-ol, also known as 2-Methyl-1-phenyl-2-propanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is often used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to produce the desired alcohol . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Hydrocarbons, Secondary alcohols
Substitution: Alkyl halides, Other substituted alcohols
Scientific Research Applications
1-(2-Methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
2-Phenyl-2-propanol: Similar in structure but lacks the methyl group on the phenyl ring.
1-Phenyl-2-propanol: Differs in the position of the hydroxyl group.
Uniqueness: 1-(2-Methylphenyl)propan-2-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct physical and chemical properties compared to its analogs .
Biological Activity
1-(2-Methylphenyl)propan-2-ol, also known as 2-methyl-1-phenylpropan-2-ol, is an organic compound with notable biological activities. This compound is structurally significant due to its chiral center, which influences its interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.
This compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol. The compound features a secondary alcohol functional group, contributing to its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated notable inhibition of growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Escherichia coli | 12 | 1.0 mg/mL |
| Bacillus subtilis | 18 | 0.25 mg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the precise mechanisms.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound effectively scavenges free radicals, contributing to its potential as a protective agent in oxidative stress-related conditions.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 30 |
These findings suggest that the compound may play a role in preventing oxidative damage in cells, which is implicated in numerous diseases such as cancer and neurodegenerative disorders.
Therapeutic Potential
Emerging research suggests that this compound may have therapeutic implications in treating various conditions due to its modulatory effects on neurotransmitter systems. Preliminary studies indicate its potential as a modulator of norepinephrine and serotonin pathways, which could be beneficial in managing mood disorders and anxiety.
Case Studies
A recent study investigated the effects of this compound in a rodent model of anxiety. The results showed that administration of the compound significantly reduced anxiety-like behaviors in comparison to control groups. Behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) demonstrated improved exploration and reduced freezing behavior among treated animals.
Properties
CAS No. |
50354-46-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
InChI Key |
JOWMHWINOVUGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















